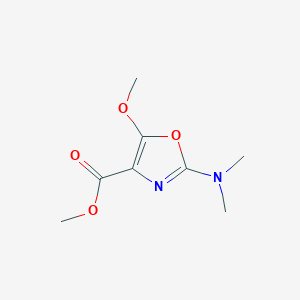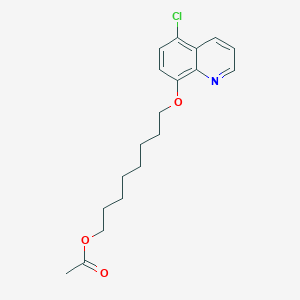
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloroquinoline moiety linked to an octyl acetate group through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate typically involves the reaction of 5-chloroquinoline with octyl acetate in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate quinoline ether, which is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chloroquinoline moiety to a quinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Applications De Recherche Scientifique
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate involves its interaction with molecular targets such as enzymes or receptors. The chloroquinoline moiety can bind to active sites, inhibiting the function of the target protein. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((5-chloroquinolin-8-yl)oxy)acetate
- Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
Uniqueness
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate is unique due to its longer octyl chain, which can influence its solubility, bioavailability, and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs.
Propriétés
Formule moléculaire |
C19H24ClNO3 |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
8-(5-chloroquinolin-8-yl)oxyoctyl acetate |
InChI |
InChI=1S/C19H24ClNO3/c1-15(22)23-13-6-4-2-3-5-7-14-24-18-11-10-17(20)16-9-8-12-21-19(16)18/h8-12H,2-7,13-14H2,1H3 |
Clé InChI |
LVHJPGMYEBOPNE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


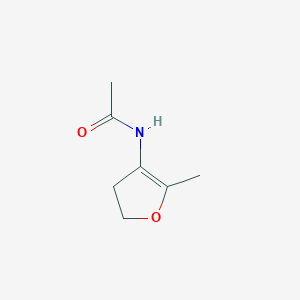
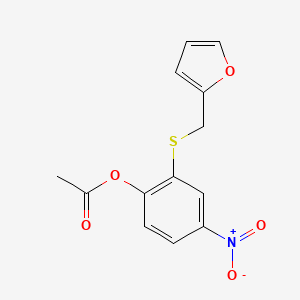
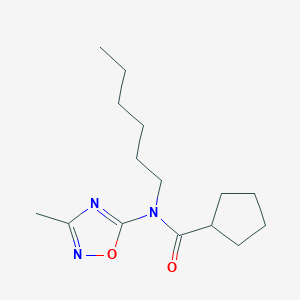
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
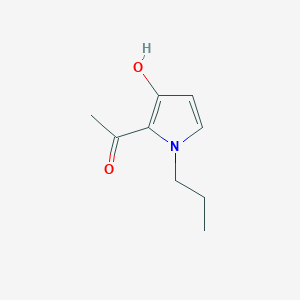
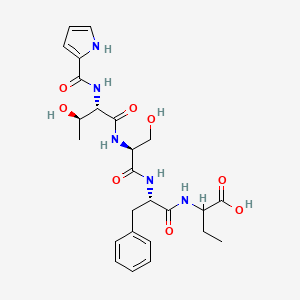
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
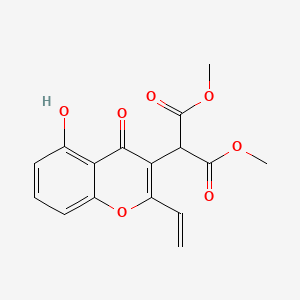
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
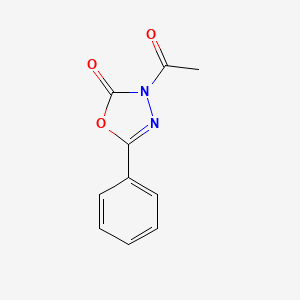
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
